6-Chloro-1H-indazol-3-amine
Overview
Description
6-Chloro-1H-indazol-3-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring.
Mechanism of Action
Target of Action
6-Chloro-1H-indazol-3-amine is a derivative of indazole, a heterocyclic compound that has been shown to have significant antitumor activity . The primary targets of this compound are believed to be the Bcl2 family members and the p53/MDM2 pathway . These targets play crucial roles in regulating cell apoptosis and the cell cycle .
Mode of Action
The compound interacts with its targets by inhibiting their activity, which leads to changes in cell apoptosis and the cell cycle . Specifically, it has been demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment, and in Linifanib, it binds effectively with the hinge region of tyrosine kinase .
Biochemical Pathways
The inhibition of Bcl2 family members and the p53/MDM2 pathway by this compound affects the apoptosis and cell cycle pathways . This can lead to downstream effects such as the inhibition of cell growth and the induction of cell death .
Pharmacokinetics
Its molecular weight of 1676 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The result of this compound’s action is the inhibition of cell growth, particularly in cancer cells . For example, one study found that a compound with a similar structure exhibited a promising inhibitory effect against the K562 cell line, a type of leukemia cell .
Biochemical Analysis
Biochemical Properties
Indazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, some indazole derivatives have been found to inhibit the Bcl2 family members and the p53/MDM2 pathway
Cellular Effects
Some indazole derivatives have been found to have antiproliferative activity against various cancer cell lines . They can affect apoptosis and cell cycle, possibly by inhibiting certain pathways
Molecular Mechanism
It has been suggested that the indazole structure is an effective hinge-binding fragment and can bind effectively with the hinge region of certain enzymes . This could potentially explain some of its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation in the presence of oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of 6-Chloro-1H-indazol-3-amine often employs scalable and cost-effective methods. These methods may include the use of continuous flow reactors and solvent-free conditions to minimize waste and improve yield. The use of catalysts such as copper or silver can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indazole oxides, while substitution reactions can produce various halogenated indazoles .
Scientific Research Applications
6-Chloro-1H-indazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of agrochemicals and dyes.
Comparison with Similar Compounds
6-Chloro-1H-indazol-3-amine can be compared with other indazole derivatives such as:
1H-indazole-3-amine: Lacks the chloro group, which may affect its biological activity.
7-Bromo-4-chloro-1H-indazol-3-amine: Contains an additional bromo group, which can enhance its potency as a kinase inhibitor.
6-Amino-3-chloro-1H-indazole: Similar structure but with an amino group instead of a chloro group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
6-chloro-1H-indazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTYMRSBTUERSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168616 | |
Record name | 6-Chloro-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16889-21-7 | |
Record name | 6-Chloro-1H-indazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16889-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-1H-indazol-3-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016889217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-1H-indazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.190 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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